An In-depth Technical Guide to the Chemical Properties of 4-Ethyl-1,3-thiazole-5-carboxylic Acid
An In-depth Technical Guide to the Chemical Properties of 4-Ethyl-1,3-thiazole-5-carboxylic Acid
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the chemical properties of 4-Ethyl-1,3-thiazole-5-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogues and predictive models to offer a robust profile for research and development purposes. This guide includes key physicochemical properties, predicted spectral data, a plausible synthetic pathway, and a generalized experimental protocol for thiazole synthesis.
Chemical and Physical Properties
| Property | 4-Methyl-1,3-thiazole-5-carboxylic acid | 2-Ethyl-4-methyl-1,3-thiazole-5-carboxylic acid | Predicted: 4-Ethyl-1,3-thiazole-5-carboxylic acid | Data Source |
| IUPAC Name | 4-Methyl-1,3-thiazole-5-carboxylic acid | 2-Ethyl-4-methyl-1,3-thiazole-5-carboxylic acid | 4-Ethyl-1,3-thiazole-5-carboxylic acid | - |
| CAS Number | 20485-41-0 | 113366-46-4[1] | Not assigned | [1] |
| Molecular Formula | C₅H₅NO₂S | C₇H₉NO₂S[1] | C₆H₇NO₂S | - |
| Molecular Weight | 143.16 g/mol | 171.22 g/mol [1] | 157.19 g/mol | - |
| Melting Point | 287 °C (decomposes) | No data available | Estimated: 200-220 °C | |
| Boiling Point | No data available | No data available | Predicted >300 °C | - |
| Solubility | No definitive data | No definitive data | Predicted: Sparingly soluble in water, soluble in organic solvents like DMSO and methanol. | - |
| pKa | No definitive data | No definitive data | Estimated: 3.5 - 4.5 (typical for carboxylic acids) | - |
Spectroscopic Data (Predicted)
Predictive analysis based on standard spectroscopic principles suggests the following characteristic signals for 4-Ethyl-1,3-thiazole-5-carboxylic acid:
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¹H NMR:
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A triplet signal corresponding to the methyl protons (-CH₃) of the ethyl group.
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A quartet signal for the methylene protons (-CH₂-) of the ethyl group.
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A singlet for the proton on the thiazole ring.
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A broad singlet for the carboxylic acid proton (-COOH), which may be exchangeable with D₂O.
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¹³C NMR:
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Signals for the two carbons of the ethyl group.
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Signals for the carbons of the thiazole ring.
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A signal for the carboxylic acid carbon.
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IR Spectroscopy:
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A broad O-H stretch from the carboxylic acid.
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A C=O stretch from the carboxylic acid.
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C-H stretches from the ethyl group.
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C=N and C=C stretching from the thiazole ring.
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Mass Spectrometry:
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A molecular ion peak corresponding to the molecular weight of the compound.
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Fragmentation patterns typical for thiazole and carboxylic acid moieties.
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Synthesis and Experimental Protocols
A common and effective method for the synthesis of thiazole-5-carboxylic acids is the Hantzsch thiazole synthesis. A plausible synthetic route for 4-Ethyl-1,3-thiazole-5-carboxylic acid is outlined below.
Plausible Synthetic Pathway
Caption: Plausible synthetic route for 4-Ethyl-1,3-thiazole-5-carboxylic acid.
General Experimental Protocol for Hantzsch Thiazole Synthesis
This protocol provides a generalized methodology for the synthesis of a 4-substituted-1,3-thiazole-5-carboxylic acid ester, which can then be hydrolyzed to the final carboxylic acid.
Materials:
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α-haloketone (e.g., Ethyl 2-chloro-3-oxopentanoate)
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Thioamide (e.g., Formamide)
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Solvent (e.g., Ethanol, DMF)
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Base (optional, e.g., pyridine)
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Sodium hydroxide (for hydrolysis)
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Hydrochloric acid (for neutralization)
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Organic solvent for extraction (e.g., Ethyl acetate)
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Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
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Cyclization:
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Dissolve the α-haloketone and the thioamide in a suitable solvent in a round-bottom flask.
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The reaction mixture is typically stirred at room temperature or heated under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Upon completion, the solvent is removed under reduced pressure.
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The residue is then worked up, which may involve extraction with an organic solvent and washing with water and brine.
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Purification of the Ester:
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The crude ester is purified, commonly by column chromatography on silica gel.
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Hydrolysis:
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The purified ester is dissolved in a suitable solvent (e.g., a mixture of ethanol and water).
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An aqueous solution of a base, such as sodium hydroxide, is added.
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The mixture is stirred, often with heating, until the hydrolysis is complete (monitored by TLC).
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The reaction mixture is then cooled, and the organic solvent is removed under reduced pressure.
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Isolation of the Carboxylic Acid:
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The aqueous solution is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
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The solid product is collected by filtration, washed with cold water, and dried.
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Logical Relationships in Synthesis
The following diagram illustrates the logical workflow for the synthesis and purification of the target compound.
Caption: Logical workflow for the synthesis of the target compound.
Conclusion
While direct experimental data for 4-Ethyl-1,3-thiazole-5-carboxylic acid is scarce, this guide provides a valuable predictive and comparative analysis based on closely related and well-documented analogues. The provided synthetic pathway and general experimental protocol offer a solid foundation for its laboratory preparation. It is anticipated that the physicochemical properties of the target compound will align with the trends observed in its structural analogues. Further empirical studies are warranted to definitively characterize this compound.
